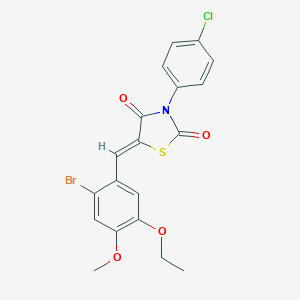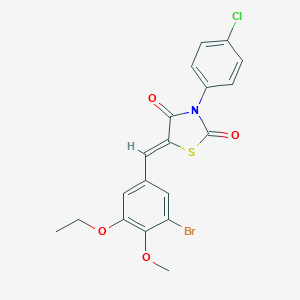![molecular formula C26H19ClN2O4S B301219 2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)
2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling and proliferation. It also inhibits the activity of specific transcription factors, which regulate gene expression. The compound has been shown to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. It also has antimicrobial, antifungal, and antiviral properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile in lab experiments include its unique chemical structure, which allows it to be used as a molecular probe in various biological studies. The compound has also shown promising results in the treatment of cancer, diabetes, and inflammation, making it a potential candidate for drug development. However, the limitations of using this compound include its complex synthesis method and the lack of information on its long-term toxicity.
Future Directions
The future directions for the research on 2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile include further studies on its mechanism of action and its potential applications in drug development. The compound can be further optimized to improve its efficacy and reduce its toxicity. The compound can also be studied for its potential applications in other fields, such as agriculture and environmental science. Overall, the research on this compound has the potential to lead to significant advancements in various fields.
Synthesis Methods
The synthesis method of 2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile involves the condensation reaction of 2-chloro-4-ethoxyphenol, 3-(3-chlorophenyl)-2,4-thiazolidinedione, and 4-formylbenzonitrile under specific reaction conditions. The synthesis method has been optimized to obtain a high yield of the final product.
Scientific Research Applications
2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, diabetes, and inflammation. It has also been studied for its antimicrobial, antifungal, and antiviral properties. The compound has been used as a molecular probe in various biological studies due to its unique chemical structure.
properties
Product Name |
2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile |
|---|---|
Molecular Formula |
C26H19ClN2O4S |
Molecular Weight |
491 g/mol |
IUPAC Name |
2-[[4-[(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-ethoxyphenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C26H19ClN2O4S/c1-2-32-23-12-17(10-11-22(23)33-16-19-7-4-3-6-18(19)15-28)13-24-25(30)29(26(31)34-24)21-9-5-8-20(27)14-21/h3-14H,2,16H2,1H3/b24-13- |
InChI Key |
QEIDBHXJIDVYDC-CFRMEGHHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4C#N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4C#N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301140.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)

![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)


![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)


![2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301158.png)